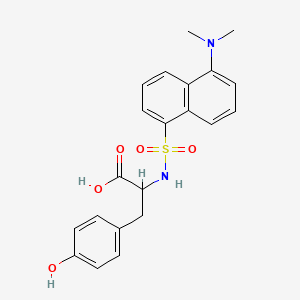
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-tyrosine moiety. It is commonly used in biochemical research due to its fluorescent properties, making it valuable in various analytical and diagnostic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-tyrosine. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives and modified naphthalene compounds, which can be further utilized in biochemical assays and research .
Aplicaciones Científicas De Investigación
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups in proteins and peptides, forming sulfonamide bonds that exhibit strong fluorescence. This property allows it to be used as a probe in various biochemical assays, enabling the detection and quantification of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: Similar in structure, used for labeling amino acids and peptides.
Dansyl Amide: Another derivative with similar fluorescence properties.
Uniqueness
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is unique due to its specific attachment to L-tyrosine, which enhances its applicability in protein and peptide studies. Its strong fluorescence and stability make it a preferred choice for various analytical applications .
Propiedades
Número CAS |
52107-47-8 |
|---|---|
Fórmula molecular |
C21H22N2O5S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H22N2O5S/c1-23(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)22-18(21(25)26)13-14-9-11-15(24)12-10-14/h3-12,18,22,24H,13H2,1-2H3,(H,25,26) |
Clave InChI |
JPGUWJLXQOQWNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
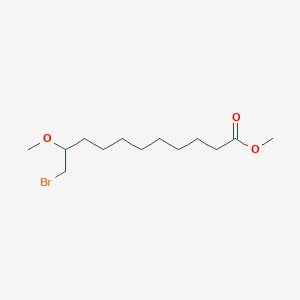

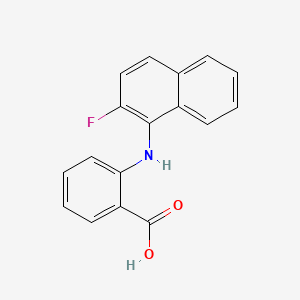
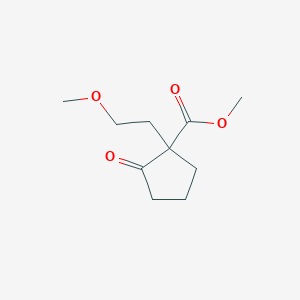
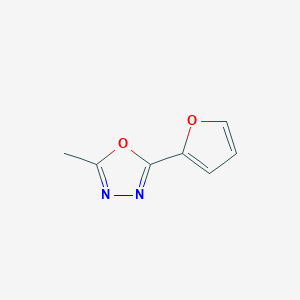

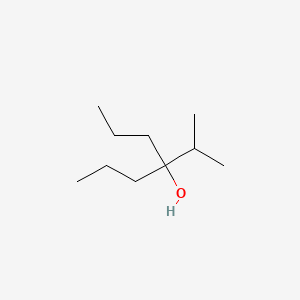
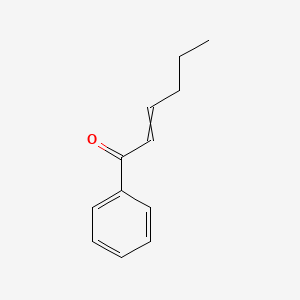
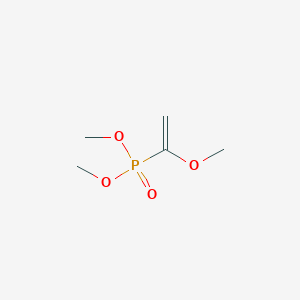
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
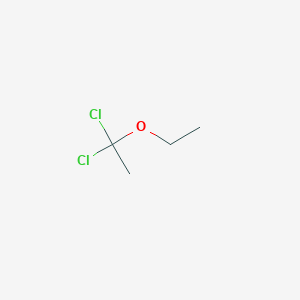
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
